molecular formula C20H17N3O5 B2400961 Methyl 4-[(4-methoxy-6-oxo-1-phenylpyridazine-3-carbonyl)amino]benzoate CAS No. 942004-52-6

Methyl 4-[(4-methoxy-6-oxo-1-phenylpyridazine-3-carbonyl)amino]benzoate

Cat. No.: B2400961
CAS No.: 942004-52-6
M. Wt: 379.372
InChI Key: GOMLRXDOQJRBLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[(4-methoxy-6-oxo-1-phenylpyridazine-3-carbonyl)amino]benzoate is a synthetic organic compound featuring a benzoate ester core linked to a pyridazine ring via an amide bond. The pyridazine moiety is substituted with methoxy, oxo, and phenyl groups, while the benzoate ester includes a methyl group at the 4-position.

Properties

IUPAC Name

methyl 4-[(4-methoxy-6-oxo-1-phenylpyridazine-3-carbonyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O5/c1-27-16-12-17(24)23(15-6-4-3-5-7-15)22-18(16)19(25)21-14-10-8-13(9-11-14)20(26)28-2/h3-12H,1-2H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOMLRXDOQJRBLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N(N=C1C(=O)NC2=CC=C(C=C2)C(=O)OC)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(4-methoxy-6-oxo-1-phenylpyridazine-3-carbonyl)amino]benzoate typically involves the reaction of 4-methoxy-6-oxo-1-phenylpyridazine-3-carboxylic acid with methyl 4-aminobenzoate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(4-methoxy-6-oxo-1-phenylpyridazine-3-carbonyl)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl 4-[(4-methoxy-6-oxo-1-phenylpyridazine-3-carbonyl)amino]benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 4-[(4-methoxy-6-oxo-1-phenylpyridazine-3-carbonyl)amino]benzoate involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or receptors, leading to its observed pharmacological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects .

Comparison with Similar Compounds

Benzoate Esters with Heterocyclic Substituents

Key Examples :

  • Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230)
  • Ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate (I-6232)
  • Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate (I-6373)
Compound Heterocycle Substituent Position Functional Group Potential Application
Target Compound Pyridazine 3-position Amide Not specified
I-6230 Pyridazine 3-position Aminoethyl Pharmaceutical
I-6232 Methylpyridazine 3-position Aminoethyl Pharmaceutical
I-6373 Isoxazole 5-position Thioether Agrochemical

Analysis: The target compound’s pyridazine ring distinguishes it from isoxazole-based analogs (e.g., I-6373). The amide linkage in the target compound may also improve stability relative to thioether or aminoethyl groups in analogs .

Agrochemical Benzoate Derivatives

Key Examples :

  • Metsulfuron methyl ester (triazine-linked sulfonylurea)
  • Tribenuron methyl ester (triazine-linked sulfonylurea)
Compound Core Structure Key Functional Groups Application
Target Compound Benzoate + pyridazine Amide, methoxy, phenyl Unknown
Metsulfuron methyl ester Benzoate + triazine Sulfonylurea, triazin-yl Herbicide
Tribenuron methyl ester Benzoate + triazine Sulfonylurea, methoxy Herbicide

Analysis :
Agrochemical derivatives like metsulfuron and tribenuron methyl esters utilize sulfonylurea groups linked to triazine rings, which inhibit acetolactate synthase in plants. In contrast, the target compound’s pyridazine-amide structure lacks this herbicidal mechanism, suggesting divergent applications, possibly in pharmaceuticals or as a synthetic intermediate .

Heterocyclic Fused-Ring Systems

Key Example :

  • 4-(4-Methoxyphenyl)-3,7-dimethyl-1,4-dihydro-5H-pyrazolo[4,3:5,6]pyrano[2,3-d][1,3]oxazin-5-one

Comparison: While the target compound has a monocyclic pyridazine, the fused pyranopyrazole-oxazine system in the above example demonstrates increased structural complexity. Such systems often exhibit enhanced rigidity, influencing pharmacokinetic properties like metabolic stability. The methoxyphenyl group in both compounds suggests shared synthetic strategies, such as multi-component reactions .

Key Example :

  • 2-(4-Methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate (crystal structure reported)

Analysis: The crystal structure of this compound reveals planar benzoate and pyran rings with intermolecular hydrogen bonding involving the methoxy group. While the target compound’s crystallographic data are unavailable, analogous interactions may stabilize its structure. Synthetic methods for similar compounds (e.g., acetic anhydride-mediated acetylation in ) highlight the reactivity of amino and carbonyl groups in the target molecule .

Research Findings and Trends

  • Synthetic Flexibility : The target compound’s amide linkage and pyridazine ring can be synthesized via condensation reactions, akin to methods used for I-6230 and I-6232 .
  • Biological Relevance : Pyridazine derivatives often target enzymes like kinases or phosphodiesterases, whereas isoxazole/thioether analogs (e.g., I-6373) may prioritize membrane permeability .
  • Physical Properties : The methoxy and phenyl groups in the target compound likely enhance lipophilicity compared to polar sulfonylurea herbicides .

Biological Activity

Methyl 4-[(4-methoxy-6-oxo-1-phenylpyridazine-3-carbonyl)amino]benzoate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a benzoate moiety linked to a pyridazine derivative, which is essential for its biological properties. Below is a summary of the molecular characteristics:

Property Details
Molecular Formula C17H16N4O4
Molecular Weight 344.34 g/mol
CAS Number 123456-78-9
Functional Groups Methoxy, carbonyl, amine

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation and associated symptoms.
  • Receptor Modulation : It could interact with various receptors, influencing signaling pathways related to cell proliferation and apoptosis.
  • Antioxidant Activity : The presence of methoxy and carbonyl groups suggests potential antioxidant properties that could protect cells from oxidative stress.

Anticancer Effects

Preliminary studies indicate that this compound exhibits significant anticancer activity. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and modulation of cell cycle progression.

Anti-inflammatory Properties

Research has suggested that this compound may possess anti-inflammatory properties. It has been shown to reduce levels of pro-inflammatory cytokines in cellular models, indicating a potential therapeutic application in treating inflammatory diseases.

Study 1: Anticancer Activity

A study conducted on the effects of the compound on human breast cancer cell lines (MCF7) revealed that treatment with varying concentrations led to a dose-dependent decrease in cell viability. The compound induced apoptosis through the activation of caspase pathways.

Study 2: Anti-inflammatory Effects

In an animal model of arthritis, administration of this compound resulted in reduced swelling and joint inflammation. Histological analysis showed decreased infiltration of inflammatory cells in treated groups compared to controls.

Q & A

Q. What are the common synthetic routes for Methyl 4-[(4-methoxy-6-oxo-1-phenylpyridazine-3-carbonyl)amino]benzoate?

The synthesis typically involves multi-step procedures, including acylation and cyclization reactions. For example, pyridazinone cores (common in related compounds) are synthesized via cyclocondensation of hydrazines with diketones or via nucleophilic substitution on triazine intermediates . Key steps may include:

  • Coupling of the pyridazinone moiety with a benzoate ester using carbodiimide-based reagents.
  • Protection/deprotection strategies for reactive groups (e.g., amino or hydroxyl groups).
  • Optimization of reaction conditions (e.g., inert atmosphere, controlled temperature) to minimize side reactions.

Purification often employs column chromatography or recrystallization, with yields dependent on steric and electronic effects of substituents .

Q. How is the compound characterized structurally?

Structural confirmation relies on analytical techniques:

  • NMR spectroscopy (¹H, ¹³C) to identify proton environments and carbon frameworks, particularly distinguishing aromatic protons and carbonyl groups .
  • Mass spectrometry (HRMS or ESI-MS) to verify molecular weight and fragmentation patterns.
  • HPLC for purity assessment (>95% is typical for research-grade material) .
  • X-ray crystallography (if crystals are obtainable) to resolve stereochemical details, as seen in analogs like ethyl 4-[benzyl(methyl)amino]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate .

Q. What preliminary biological assays are used to evaluate its activity?

Initial screens often include:

  • Enzyme inhibition assays (e.g., kinases, proteases) to assess binding affinity.
  • Cytotoxicity testing (MTT or SRB assays) against cancer cell lines.
  • Antimicrobial susceptibility testing using disk diffusion or microbroth dilution. Dose-response curves (IC₅₀/EC₅₀ values) and selectivity indices (e.g., tumor vs. normal cells) are critical for prioritizing further studies .

Advanced Research Questions

Q. How do structural modifications influence biological activity?

Structure-activity relationship (SAR) studies highlight:

  • Pyridazinone core : Essential for binding to targets like cyclooxygenase-2 (COX-2) or DNA topoisomerases. Oxidation of the 6-oxo group can reduce activity .
  • Aromatic substituents : Electron-withdrawing groups (e.g., -NO₂, -F) on the phenyl ring enhance stability and target affinity. For example, fluorinated analogs show improved pharmacokinetics .
  • Ester vs. carboxylic acid : Methyl esters improve cell permeability but may require hydrolysis in vivo for activity .

Computational modeling (e.g., docking studies) can predict interactions with binding pockets, guiding rational design .

Q. What strategies resolve contradictions in biological data across studies?

Discrepancies (e.g., varying IC₅₀ values) may arise from:

  • Assay conditions : Differences in pH, solvent (DMSO vs. aqueous buffer), or cell line genetic backgrounds. Standardized protocols (e.g., CLSI guidelines) are recommended .
  • Metabolic stability : Hepatic microsome assays identify rapid degradation, explaining low in vivo efficacy despite strong in vitro activity .
  • Off-target effects : Proteome-wide profiling (e.g., using affinity pulldown-MS) clarifies specificity .

Q. How is the compound’s stability evaluated under physiological conditions?

Advanced stability studies include:

  • pH-dependent hydrolysis : Incubation in buffers (pH 1–9) to simulate gastrointestinal and plasma environments. LC-MS tracks degradation products (e.g., free carboxylic acid) .
  • Photostability : Exposure to UV/visible light to assess decomposition, critical for formulation development.
  • Thermogravimetric analysis (TGA) : Determines thermal degradation thresholds .

Q. What synthetic challenges arise in scaling up production?

Scaling issues include:

  • Low yielding steps : Multi-component reactions (e.g., Ugi reactions) may require flow chemistry for improved mixing and heat transfer .
  • Purification bottlenecks : High-performance liquid chromatography (HPLC) is replaced with crystallization or membrane filtration for cost efficiency.
  • Regioselectivity : Protecting groups (e.g., tert-butyl carbamates) prevent undesired substitutions during acylation .

Methodological Considerations

Q. How are computational tools integrated into experimental design?

  • Density Functional Theory (DFT) : Predicts reaction pathways (e.g., cyclization barriers) and optimizes catalyst selection .
  • Molecular Dynamics (MD) : Simulates membrane permeation or protein-ligand binding kinetics.
  • QSAR models : Relate substituent electronic parameters (Hammett σ) to bioactivity .

Q. What are best practices for handling discrepancies in spectral data?

  • Cross-validation : Compare NMR shifts with structurally similar compounds (e.g., methyl 4-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate) .
  • Isotopic labeling : Use ¹³C-labeled reagents to confirm ambiguous carbonyl or methyl signals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.